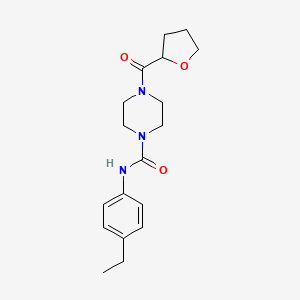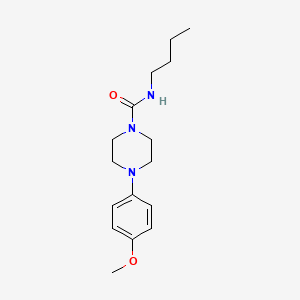![molecular formula C11H18N4O B4423512 N,N-dimethyl-N'-[(2R*)-tetrahydro-2-furanylmethyl]-4,6-pyrimidinediamine](/img/structure/B4423512.png)
N,N-dimethyl-N'-[(2R*)-tetrahydro-2-furanylmethyl]-4,6-pyrimidinediamine
Descripción general
Descripción
N,N-dimethyl-N'-[(2R*)-tetrahydro-2-furanylmethyl]-4,6-pyrimidinediamine, commonly known as DMPU, is a widely used solvent in organic chemistry. It is a colorless, odorless, and highly polar compound that is soluble in a wide range of organic solvents. DMPU has been extensively studied due to its unique properties and applications in various scientific fields.
Mecanismo De Acción
DMPU is a highly polar solvent that can solvate both polar and nonpolar compounds. It has a high dielectric constant and a low viscosity, which makes it an excellent solvent for polar reactions. DMPU can also act as a hydrogen bond acceptor and donor, which makes it useful in various chemical reactions.
Biochemical and Physiological Effects:
DMPU has been shown to have low toxicity and is not mutagenic or carcinogenic. It is rapidly metabolized and excreted from the body, which makes it a safe solvent for use in scientific research. DMPU has been shown to have minimal effects on the physiological functions of cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPU has several advantages as a solvent for laboratory experiments. It is a highly polar solvent that can solvate both polar and nonpolar compounds, which makes it useful in a wide range of chemical reactions. DMPU is also a good solvent for high-temperature reactions and can be used as a reaction medium for reactions that require high temperatures. However, DMPU has some limitations as a solvent. It is a relatively expensive solvent compared to other common solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMAc). DMPU can also react with some reagents and may require special handling procedures.
Direcciones Futuras
There are several potential future directions for the use of DMPU in scientific research. One potential area of research is the use of DMPU as a solvent for the synthesis of new organic compounds with unique properties. Another potential area of research is the use of DMPU as a solvent for the preparation of new polymer membranes and coatings. Additionally, DMPU may have potential applications in the field of biotechnology, such as the extraction and purification of proteins and other biomolecules. Further research is needed to explore these potential applications of DMPU in scientific research.
Aplicaciones Científicas De Investigación
DMPU has been widely used as a solvent in various scientific fields such as organic synthesis, polymer chemistry, and biochemistry. It has been used as a solvent for the synthesis of peptides, nucleotides, and other organic compounds. DMPU has also been used as a solvent for the preparation of polymer membranes and coatings. In biochemistry, DMPU has been used as a solvent for the extraction and purification of proteins and other biomolecules.
Propiedades
IUPAC Name |
4-N,4-N-dimethyl-6-N-[[(2R)-oxolan-2-yl]methyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15(2)11-6-10(13-8-14-11)12-7-9-4-3-5-16-9/h6,8-9H,3-5,7H2,1-2H3,(H,12,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHVDLVKTKGCTO-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC(=C1)NC[C@H]2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4423434.png)
![N-(2-ethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423437.png)
![methyl {[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4423444.png)
![N-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4423452.png)
![N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423460.png)

![1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4423473.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4423486.png)

![ethyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B4423509.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423525.png)

